2-Aziridinemethanamine

Description

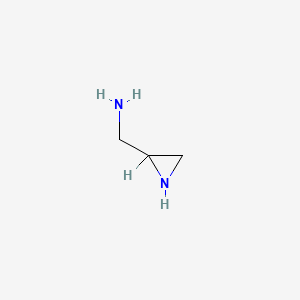

Structure

3D Structure

Properties

IUPAC Name |

aziridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCVBXGIHNPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970465 | |

| Record name | 1-(Aziridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55099-23-5 | |

| Record name | 2-Aziridinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aziridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | aziridin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aziridinemethanamine and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Achieving high levels of stereocontrol is crucial in the synthesis of chiral aziridines. Asymmetric strategies are paramount as they provide access to enantioenriched products that are essential for various applications, including the synthesis of bioactive molecules. sioc-journal.cnmdpi.com

A notable strategy for the asymmetric synthesis of aziridines involves the enantioselective protonation of a catalytically generated intermediate. d-nb.infonih.gov This method facilitates the creation of a new stereocenter with high enantioselectivity. d-nb.info

The process begins with a 1,4-addition reaction to form a prochiral chloroenamine intermediate. nih.gov This intermediate is then subjected to asymmetric protonation using a chiral Brønsted acid as a catalyst. d-nb.infonih.gov This step is critical as it establishes the stereochemistry of the final product. The resulting chiral vicinal chloroamines are valuable intermediates in their own right. d-nb.infonih.gov Subsequent treatment of these chloroamines with a base in a one-pot process induces intramolecular cyclization, yielding a broad range of heterocycle-substituted aziridines. d-nb.infonih.gov This approach is significant as it addresses limitations in other aziridination methodologies and provides access to vicinal diamines through further transformations. d-nb.info The origin of the high enantioselectivity has been rationalized through Density Functional Theory (DFT) calculations, which elucidate the role of the catalyst's substituents. d-nb.infonih.gov

Kinetic resolution (KR) is a powerful technique for separating racemic mixtures to obtain enantioenriched compounds. nih.govresearchgate.net In the context of aziridine (B145994) synthesis, both catalytic kinetic resolution and dynamic kinetic asymmetric transformation (DyKAT) have been employed. nih.gov

A significant advancement is the use of copper hydride (CuH) in the kinetic resolution of racemic 2H-azirines. chemrxiv.orgchemrxiv.org This method provides access to N-H aziridine-2-carboxylates, which are desirable due to their stability and versatility as building blocks. chemrxiv.orgchemrxiv.org The process leverages the combination of copper hydrides with commercially available chiral ligands to differentiate between the enantiomers of a racemic 2H-azirine-2-carboxylate. chemrxiv.org This reductive kinetic resolution yields N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.orgresearchgate.net A Hammett study of this process revealed a linear free-energy relationship, providing insight into the electronic effects on the reaction's stereoselectivity. chemrxiv.orgresearchgate.net

Another innovative approach involves the use of N-heterocyclic carbene (NHC)/copper cooperative catalysis. nih.gov This system has proven highly efficient for the kinetic resolution and dynamic kinetic asymmetric transformation of racemic N-tosylaziridines. nih.gov Through a [3+3] annulation with isatin-derived enals, this method yields highly enantioenriched N-tosylaziridine derivatives with enantiomeric excess values up to >99%. nih.gov Mechanistic studies suggest that the NHC can reversibly bind to the copper catalyst, regulating its activity and allowing for a switch between KR and DyKAT pathways based on the carbene concentration. nih.gov

Kinetic Resolution Methods for Aziridine Derivatives

| Method | Catalyst/Reagent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Reductive Kinetic Resolution | Copper Hydride (CuH) with Chiral Ligands | Racemic 2H-azirine-2-carboxylates | Enantioenriched N-H aziridine-2-carboxylates | High diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). | chemrxiv.org, chemrxiv.org |

| Kinetic Resolution / DyKAT | N-Heterocyclic Carbene (NHC)/Copper Cooperative Catalysis | Racemic N-tosylaziridines | Enantioenriched N-tosylaziridines and spirooxindole derivatives | Excellent enantioselectivity (up to >99% ee); chemo-switchable between KR and DyKAT. | nih.gov |

The design and development of novel chiral catalysts are central to advancing asymmetric aziridination. beilstein-journals.org Various transition-metal complexes and organocatalysts have been created to achieve high efficiency and enantioselectivity. beilstein-journals.orgmdpi.com

Rhodium Catalysts: A planar chiral rhodium indenyl catalyst has been introduced for the enantioselective aziridination of unactivated terminal alkenes. acs.org This is a significant challenge, as these simple olefins are typically less reactive. acs.org The rhodium(III) catalyst facilitates the reaction with excellent functional group tolerance and chemoselectivity, delivering a wide array of enantioenriched chiral aziridines. acs.org Computational studies have revealed a stepwise mechanism where the migratory insertion of the alkene is the enantio- and rate-determining step. acs.org

Cobalt Catalysts: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as effective metalloradical catalysts for asymmetric aziridination. beilstein-journals.orgnih.govbeilstein-journals.org These catalysts can be used with various nitrene sources, including phosphoryl azides and fluoroaryl azides, to produce the corresponding N-phosphoryl or N-fluoroaryl aziridines. beilstein-journals.orgnih.gov The reactions proceed in good to excellent yields (up to 99%) and with high enantioselectivities (up to 92% ee). beilstein-journals.orgnih.gov This approach is attractive because it operates under neutral, non-oxidative conditions and generates nitrogen gas as the sole byproduct. beilstein-journals.org

Organocatalysts: Beyond metal-based systems, chiral organocatalysts have also been successfully applied. Enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been shown to be effective organocatalysts in asymmetric intramolecular Rauhut-Currier reactions, achieving up to 98% ee. mdpi.com Additionally, tetrahydrothiophene-based chiral sulfides have been used as organocatalysts for the asymmetric aziridination of imines, yielding diaryl aziridines with 95-98% enantiomeric excess. rsc.org

Chiral Catalysts for Asymmetric Aziridination

| Catalyst Type | Metal/Core Structure | Substrate | Key Features | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Planar Chiral Indenyl Catalyst | Rhodium(III) | Unactivated terminal alkenes | Excellent functional group tolerance and chemoselectivity. | Up to 93% ee | acs.org |

| Metalloradical Porphyrin Complex | Cobalt(II) | Aromatic olefins | Uses phosphoryl or aryl azides as nitrene sources; neutral conditions. | Up to 92% ee | beilstein-journals.org, nih.gov |

| Chiral Aziridine Phosphine | Organocatalyst | p-Quinone derivatives (intramolecular) | Controls stereochemical course; high chemical yields. | Up to 98% ee | mdpi.com |

| Chiral Sulfide | Tetrahydrothiophene-based | Imines and benzyl (B1604629) bromide | Imino Corey-Chaykovsky reaction. | 95-98% ee | rsc.org |

Metal-Catalyzed Aziridination Reactions

Metal catalysis is a cornerstone of modern aziridine synthesis, offering efficient pathways through N-atom transfer reactions. scispace.com A diverse range of metals, particularly transition metals, have been harnessed to catalyze these transformations. sioc-journal.cnresearchgate.net

Nature has evolved sophisticated enzymatic strategies for constructing complex molecules, including those with aziridine rings. nih.gov The biosynthesis of certain natural products utilizes mononuclear non-heme iron enzymes to install this strained moiety. acs.orgnih.govnih.gov

Research has identified enzymes with "aziridinase" functionality, such as TqaL, which catalyzes the formation of an aziridine from L-Valine. nih.govrsc.org Mechanistic studies have demonstrated that a high-valent iron(IV)-oxo (Fe(IV)-oxo) species initiates the reaction. acs.orgnih.govnih.gov This powerful oxidant performs a C-H bond cleavage on the substrate. nih.govnih.gov Subsequent steps involve the polar capture of a carbocation intermediate by the amine group within the molecule, leading to the closure of the three-membered aziridine ring. acs.orgnih.govnih.gov Isotope tracing experiments and the ability to divert the reaction towards hydroxylation using mechanistic probes have provided strong evidence for this proposed pathway. acs.orgnih.gov Understanding this enzymatic mechanism offers potential for developing new biocatalysts for aziridine synthesis. rsc.org

Transition metal-catalyzed asymmetric ring-opening reactions of aziridines are an efficient way to construct chiral molecules. sioc-journal.cn Conversely, the formation of aziridines from alkenes is a highly valuable transformation, and numerous transition metals have been employed as catalysts. researchgate.net Catalytic systems based on copper, rhodium, cobalt, iron, and ruthenium have been developed for the enantioselective aziridination of olefins. beilstein-journals.orgresearchgate.netrsc.org

These reactions typically involve the transfer of a nitrene group from a nitrogen source to an alkene. beilstein-journals.org Organic azides are increasingly popular nitrene sources due to their availability and the fact that they produce environmentally benign dinitrogen gas as the only byproduct. nih.gov

Copper (Cu) Catalysis: Copper-catalyzed reactions, such as the diastereoselective radical aminotrifluoromethylation of alkenes, can produce aziridines with multiple chiral centers in a single step. rsc.org

Rhodium (Rh) Catalysis: Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalysts have shown outstanding performance in the aziridination of unactivated terminal alkenes, a traditionally difficult substrate class. researchgate.net

Ruthenium (Ru) Catalysis: Chiral ruthenium(II) salen complexes are effective for the asymmetric aziridination of conjugated olefins using sulfonyl azides, achieving high yields and enantioselectivity. scispace.com

Iron (Fe) Catalysis: While less studied than other metals for aziridination, non-heme iron complexes have been shown to catalyze the reaction on both aromatic and aliphatic alkenes. rsc.org

Cobalt (Co) Catalysis: As mentioned previously, cobalt-porphyrin complexes are potent catalysts for aziridination using various azides as the nitrene source. beilstein-journals.orgnih.gov

Oxidative C-N Bond Formation Pathways for Aziridine Ring Construction

The construction of the strained three-membered aziridine ring through oxidative C-N bond formation is a powerful strategy in organic synthesis. This approach often involves the reaction of an alkene with a nitrogen source in the presence of a catalyst and an oxidant. Transition metal-catalyzed reactions are among the most attractive methods, offering high efficiency and control over stereoselectivity. researchgate.net

Various catalytic systems have been developed, utilizing metals such as iron, copper, rhodium, and cobalt. researchgate.net These catalysts can activate nitrogen sources, like organic azides, to generate reactive nitrene intermediates or metallo-radical species that then react with alkenes. researchgate.netnih.gov

Iron- and Ruthenium-Catalyzed Aziridination: Iron and ruthenium porphyrin complexes are effective catalysts for the aziridination of both electron-rich and electron-poor styrenes, as well as aliphatic alkenes, with yields reaching up to 95%. core.ac.uk The mechanism is proposed to proceed through a stepwise process involving the activation of the alkene's π-bond, followed by a ring-closure step to form the aziridine. core.ac.uk In some systems, oxygen can be used as the sole oxidant, highlighting the green chemistry potential of these methods. organic-chemistry.org For instance, a copper-promoted intramolecular C-H oxidative amination between a secondary amine and a C(sp³)-H bond has been shown to produce aziridine derivatives effectively. organic-chemistry.org

Cobalt-Based Metalloradical Catalysis: A distinct approach involves cobalt(II)-based metalloradical catalysts. researchgate.net Kinetic studies and DFT calculations support a mechanism where the rate-limiting step is the activation of an azide (B81097) to form a key cobalt(III)-nitrene radical intermediate. This is followed by an intramolecular hydrogen atom transfer (HAT) and a radical rebound step to form the N-heterocyclic ring. researchgate.net

Electrochemical Methods: An alternative, environmentally conscious method is the electrochemical oxidative dehydrogenative C(sp³)-H amination. This technique avoids the need for external chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org Using potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell, this process yields trans-2,3-disubstituted aziridines in good yields at room temperature. organic-chemistry.org

Biocatalytic Approaches: In nature, enzymes can also install the aziridine moiety via oxidative C-N bond formation. nih.gov Studies on non-heme-iron enzymes have shown that an iron(IV)-oxo species can initiate aziridine ring closure by cleaving a C-H bond. Subsequent steps involve a polar capture of a carbocation species by the amine to complete the ring formation. nih.gov

Table 1: Selected Oxidative Aziridination Methods

| Catalyst/System | Substrate Type | Nitrogen Source/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Iron/Ruthenium Porphyrin Complexes | Styrenes, Aliphatic Alkenes | Aryl Azides | High yields (up to 95%) for a broad range of alkenes. | core.ac.uk |

| Co(II)-based Metalloradical Catalyst | Alkenes | Azide Compounds | Proceeds via a stepwise radical mechanism involving a Co(III)-nitrene radical. | researchgate.net |

| Yb(OTf)₃-CuI Relay System | Electron-deficient Vinylarenes | Unprotected Primary Alkyl Amines | Catalyzes aziridination with unprotected primary amines. | organic-chemistry.org |

| Electrochemical (KI mediated) | β-amino ketones/esters | - (Intramolecular) | Oxidant-free dehydrogenative C(sp³)-H amination; H₂ is the only byproduct. | organic-chemistry.org |

| Non-heme-iron enzymes | Amino acid derivatives | - (Intramolecular) | Biocatalytic C-H bond cleavage initiated by an Fe(IV)-oxo species. | nih.gov |

Strategic Derivatization of 2-Aziridinemethanamine for Functionalization

The high reactivity of the strained aziridine ring, combined with the nucleophilicity of the primary amino group, makes 2-aziridinemethanamine a versatile building block for further functionalization. Derivatization can occur at the exocyclic aminomethyl group or via ring-opening of the aziridine.

Reactions at the Aminomethyl Group: The primary amine of 2-aziridinemethanamine can undergo standard transformations. For example, it can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield N,N'-bis-(p-toluenesulfonyl)-2-aminomethylaziridine. google.com This sulfonamide derivative is stable and can be isolated before undergoing subsequent reactions. google.com

Another synthetic strategy involves the reaction of 2-aminomethylaziridines with triphosgene (B27547) in the presence of a base like sodium hydride. This reaction leads to the formation of 4,5-disubstituted imidazolidin-2-ones, which are valuable chiral heterocycles. thieme-connect.com The initial step is the highly stereoselective addition of organomagnesium reagents to a chiral aziridinyl-2-carboxaldimine to produce the required 2-aminomethylaziridine precursor. thieme-connect.com

Ring-Opening Reactions: The aziridine ring is susceptible to nucleophilic attack, leading to regioselective ring-opening. This property is widely exploited for functionalization. For instance, treatment of a protected 2-aminomethylaziridine derivative with acetic acid results in the opening of the ring to produce an acetoxy diamine derivative. google.com This demonstrates how the aziridine can serve as a masked vicinal diamine. The high reactivity toward nucleophiles allows for the introduction of a wide range of functional groups.

Peptide Functionalization: The electrophilic nature of the aziridine ring has been utilized in peptide chemistry. Aziridine-containing amino acids embedded within peptide structures can react regioselectively with various amine nucleophiles at the β-position under mild, catalyst-free conditions. rsc.org This reaction can be used to link peptide strands together, with the N-terminus or a side-chain amine of another peptide acting as the nucleophile. rsc.org

Radical-Mediated Functionalization: Recent research has explored the generation of transient N-aziridinyl radicals from N-pyridinium aziridines. acs.org These radicals can participate in intermolecular additions to olefins, such as styrenes, in the presence of oxygen to yield 1,2-hydroxyaziridination products. This novel approach demonstrates the transfer of an intact aziridine group to a substrate, offering new synthetic disconnections. acs.orgresearchgate.net

Table 2: Examples of Derivatization of 2-Aziridinemethanamine

| Starting Material Type | Reagent(s) | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Aminomethylaziridine | p-Toluenesulfonyl chloride | N,N'-bis-sulfonylated aziridine | Functionalization of both aziridine and aminomethyl nitrogens. | google.com |

| Chiral 2-aminomethylaziridine | Triphosgene, NaH | Enantiopure imidazolidin-2-one | Cyclization involving the aminomethyl group and aziridine nitrogen. | thieme-connect.com |

| Protected 2-aminomethylaziridine | Acetic Acid | 1,2-diamino-3-acetoxypropane derivative | Nucleophilic ring-opening of the aziridine by acetate. | google.com |

| Aziridine-containing peptide | Amine nucleophile (e.g., another peptide) | Functionalized/Linked peptide | Regioselective ring-opening at the β-position to form a new C-N bond. | rsc.org |

| N-Pyridinium aziridine | Styrene, O₂, Photocatalyst | 1,2-Hydroxyaziridination product | Intermolecular addition of an N-aziridinyl radical to an olefin. | acs.org |

Reaction Mechanisms and Mechanistic Studies of 2 Aziridinemethanamine Transformations

Aziridine (B145994) Ring-Opening Reactions

The most characteristic reactions of aziridines, including 2-aziridinemethanamine, involve the cleavage of the heterocyclic ring. These transformations can be initiated by either nucleophiles or electrophiles and are pivotal in the synthesis of diverse nitrogen-containing compounds. clockss.orgmdpi.com

The high reactivity of the aziridine ring is largely due to its significant ring strain, which facilitates nucleophilic attack. In the case of 2-aziridinemethanamine, nucleophiles can attack either of the two ring carbons, leading to the formation of diamine derivatives. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the reaction follows an S\textsubscript{N}2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom. nih.govlibretexts.org

Common nucleophiles that participate in the ring-opening of aziridines include amines, thiols, alcohols, and Grignard reagents. libretexts.org For instance, the reaction of 2-(aminomethyl)aziridines with diethylamine (B46881) in acetonitrile, assisted by microwave irradiation, results in a regioselective ring opening to produce 1,2,3-triaminopropanes. nih.gov Similarly, thiophenol has been shown to open the aziridine ring with high regioselectivity, attacking the less substituted carbon. nih.gov

The presence of an activating group on the aziridine nitrogen, such as a sulfonyl group, significantly enhances the ring's susceptibility to nucleophilic attack. clockss.org This is because the electron-withdrawing nature of the activating group increases the electrophilicity of the ring carbons.

A study on a fluorescent chemosensor, AP, which contains an N-dansylated aziridine moiety, demonstrated a specific nucleophilic ring-opening reaction with hydrogen polysulfides (H₂Sₙ). osti.gov The reaction proceeds rapidly at room temperature, with H₂S₂ effectively opening the aziridine ring to form a stable disulfide product. osti.gov This highlights the utility of aziridine ring-opening reactions in the development of chemical sensors.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridine Derivatives

| Aziridine Derivative | Nucleophile | Conditions | Product | Reference |

| 2-(Aminomethyl)aziridines | Diethylamine | Acetonitrile, Microwave | 1,2,3-Triaminopropanes | nih.gov |

| C-glycosyl aziridines | Thiophenol | Methylene (B1212753) chloride, Room Temp | C-glycosyl-aminoethyl sulfide | nih.gov |

| N-Dansyl-2-methylaziridine (AP) | Hydrogen Polysulfide (H₂S₂) | Aqueous buffer (pH 6-10) | Dansylated disulfide derivative | osti.gov |

This table provides illustrative examples and is not exhaustive.

Under acidic conditions, the ring-opening of aziridines is initiated by the protonation of the ring nitrogen. This protonation enhances the leaving group ability of the nitrogen atom and activates the ring towards nucleophilic attack. The mechanism of acid-catalyzed ring-opening can be complex, often existing on a continuum between a pure S\textsubscript{N}1 and S\textsubscript{N}2 pathway. nih.gov

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical aziridines depends on the substitution pattern. The nucleophile can attack either the more substituted or the less substituted carbon atom. In many cases, the attack occurs at the more sterically hindered carbon, proceeding through a transition state with significant carbocationic character. libretexts.orgnih.gov This is because the positive charge that develops is better stabilized by the substituents on the more substituted carbon.

For example, the acid-catalyzed hydrolysis of an unsymmetrical epoxide, a close structural analog of aziridines, results in the nucleophilic water molecule attacking the more substituted carbon. libretexts.org Similarly, studies on the fluorination of aziridines using DMPU-HF under acidic conditions have shown that the regioselectivity of the ring-opening is dependent on the substrate's substitution pattern. nih.gov

In some instances, acid catalysis can lead to rearrangement reactions. For example, the acid-catalyzed rearrangement of certain aziridines can lead to the formation of imines through a process known as the aza-pinacol rearrangement. nih.gov

The ring-opening of aziridines is often a stereospecific process. In nucleophilic ring-opening reactions that proceed via an S\textsubscript{N}2 mechanism, an inversion of stereochemistry at the center of attack is typically observed. clockss.org This means that if the starting aziridine has a defined stereochemistry, the resulting product will have the opposite configuration at the carbon atom that was attacked.

The synthesis of aziridines from 1,2-amino alcohols is a stereospecific reaction where the hydroxyl group is converted into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine. This process requires the amine and the leaving group to be in a trans coplanar arrangement. clockss.org

In the context of acid-catalyzed ring-opening, the stereochemical outcome can be more variable and is dependent on the specific substrate and reaction conditions. nih.gov While some reactions proceed with a clean inversion of configuration, others may lead to a mixture of stereoisomers, particularly if the reaction mechanism has significant S\textsubscript{N}1 character. nih.gov For instance, the reaction of bicyclic aziridines with DMPU-HF resulted in products with an inversion of stereoconfiguration. nih.gov

The ability to control the stereochemistry during ring-opening reactions is crucial for the synthesis of enantiopure compounds, which are of significant interest in medicinal chemistry and materials science. clockss.orgnih.gov

Cycloaddition Reactions Involving Aziridines

Beyond ring-opening reactions, the strained aziridine ring can also participate in cycloaddition reactions, where it acts as a three-atom component. These reactions provide powerful methods for the construction of larger, more complex heterocyclic systems.

Azomethine ylides, which are 1,3-dipoles, can be generated from aziridines through thermal or photochemical ring-opening. These reactive intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered nitrogen-containing heterocycles like pyrrolidines. rsc.org This type of reaction is a classic example of a 1,3-dipolar cycloaddition, a concept extensively developed by Rolf Huisgen. wikipedia.orgorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4 π-electrons of the 1,3-dipole react with the 2 π-electrons of the dipolarophile. organic-chemistry.org These reactions are typically stereospecific with respect to the dipolarophile. wikipedia.org The regioselectivity of the cycloaddition is governed by both electronic and steric factors, and can often be predicted using frontier molecular orbital (FMO) theory. organic-chemistry.org

While the term "click chemistry" is most famously associated with the copper-catalyzed azide-alkyne cycloaddition, the broader concept of click chemistry encompasses reactions that are modular, wide in scope, give high yields, and generate inoffensive byproducts. The 1,3-dipolar cycloaddition of azomethine ylides derived from aziridines can be considered within this framework, as it provides an efficient route to complex molecules. wikipedia.org

The generation of azomethine ylides from 2-substituted aziridines and their subsequent cycloaddition reactions have been explored. For example, azomethine ylides derived from the condensation of certain amino acid esters with aldehydes can undergo cycloaddition with a second molecule of the aldehyde to produce oxazolidine (B1195125) derivatives. mdpi.com

Table 2: Key Features of 1,3-Dipolar Cycloadditions

| Feature | Description | Reference |

| Reaction Type | [3+2] Cycloaddition | wikipedia.org |

| Reactants | 1,3-Dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene, alkyne) | organic-chemistry.org |

| Product | Five-membered heterocycle (e.g., pyrrolidine, oxazolidine) | rsc.orgmdpi.com |

| Mechanism | Concerted, pericyclic | organic-chemistry.org |

| Stereochemistry | Stereospecific with respect to the dipolarophile | wikipedia.org |

This table summarizes general characteristics of 1,3-dipolar cycloadditions.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org Besides 1,3-dipolar cycloadditions, aziridines can potentially be involved in other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, although these are less common than ring-opening and [3+2] cycloadditions.

Electrocyclic reactions are intramolecular processes that involve the formation or cleavage of a sigma bond to create or open a ring. libretexts.orgumn.edu The thermal or photochemical ring-opening of an aziridine to an azomethine ylide is an example of an electrocyclic reaction. The stereochemistry of this process (i.e., whether it is conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. umn.eduorganicchemistrydata.org

Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a π-system. libretexts.orgdspmuranchi.ac.in While less documented for simple aziridines like 2-aziridinemethanamine, derivatives of aziridines could potentially undergo such rearrangements under specific conditions.

The study of pericyclic reactions involving aziridines is an active area of research, as these reactions offer powerful tools for the stereocontrolled synthesis of complex nitrogen-containing molecules. libretexts.orgdspmuranchi.ac.in

Friedel-Crafts Type Alkylations with Aziridine Derivatives

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to form new carbon-carbon bonds by attaching substituents to an aromatic ring. masterorganicchemistry.combyjus.comwikipedia.org In the context of aziridine chemistry, the strained ring can act as an electrophile, particularly after activation, enabling Friedel-Crafts-type alkylations of arenes.

The mechanism typically involves the activation of the aziridine nitrogen, often by a Lewis or Brønsted acid, to form a highly electrophilic aziridinium (B1262131) ion. researchgate.netresearchgate.net This intermediate is then susceptible to nucleophilic attack by an electron-rich aromatic ring. researchgate.net The reaction of an N-substituted aziridinium ion with an aromatic nucleophile generally occurs at one of the two electrophilic ring carbons. nih.gov For instance, the Lewis acid-catalyzed reaction of N-aryl β-haloamines proceeds through an aziridinium ion intermediate, which then undergoes an intramolecular Friedel-Crafts reaction. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring; attack often occurs at the more sterically accessible or electronically stabilized carbon. nih.gov

The choice of catalyst and solvent system is crucial. Brønsted acid catalysis in solvents like hexafluoroisopropanol (HFIP) has been shown to overcome limitations and facilitate the stereospecific arylation of challenging substrates, including aziridines, to yield phenylethylamine derivatives. researchgate.net

Table 1: Key Features of Friedel-Crafts Type Alkylations with Aziridine Derivatives

| Feature | Description | Source(s) |

| Electrophile | Activated aziridine, typically a bicyclic aziridinium ion. | researchgate.netnih.gov |

| Nucleophile | Electron-rich aromatic compounds (e.g., indoles, alkoxybenzenes). | researchgate.netresearchgate.net |

| Catalyst | Lewis acids (e.g., AlCl₃) or Brønsted acids. | masterorganicchemistry.comresearchgate.netnih.gov |

| Key Intermediate | Aziridinium ion. | researchgate.netnih.gov |

| Mechanism | Electrophilic aromatic substitution via nucleophilic ring-opening of the aziridinium ion. | masterorganicchemistry.comnih.gov |

| Stereochemistry | Often proceeds with high stereoselectivity, with retention or inversion of configuration depending on the specific pathway (e.g., SN2-like). | nih.govacs.org |

Reaction Kinetic Analysis of Aziridine-Mediated Transformations

Kinetic analysis is a powerful tool for elucidating the mechanisms of complex chemical reactions, including those involving aziridines. researchgate.netmckgroup.org By studying reaction rates under various conditions, researchers can determine the order of the reaction with respect to each component, identify the rate-determining step, and gain insight into the nature of intermediates and transition states. acs.orgnih.gov

For transformations involving aziridinium ion intermediates, kinetic studies can reveal significant differences in reactivity based on substitution patterns. For example, NMR kinetic studies on the alkylation mechanism of 3-chloropiperidines, which react via a bicyclic aziridinium ion, showed notable reactivity differences between gem-methylated compounds and their unmethylated counterparts. researchgate.net The rate constants for the reaction of these aziridinium ions with nucleophiles can be determined by plotting the natural logarithm of the aziridinium ion signal against time. researchgate.net

Kinetic resolution is another area where kinetic analysis is vital. In the copper-catalyzed kinetic resolution of 2H-azirines, a Hammett study revealed a linear free-energy relationship, providing insight into the electronic effects on the enantiodiscrimination of the diastereomeric transition states. chemrxiv.org The high reactivity of the strained 2H-azirine ring makes the enantiodiscrimination particularly challenging. chemrxiv.org

Table 2: Methodologies in Kinetic Analysis of Aziridine Transformations

| Methodology | Application | Insights Gained | Source(s) |

| Reaction Progress Kinetic Analysis (RPKA) | Monitoring the concentration of reactants, intermediates, and products over time. | Reaction order, rate constants, identification of catalytic resting states and deactivation pathways. | mckgroup.org |

| NMR Spectroscopy | Real-time observation of specific species during the reaction. | Rate constants of individual steps, structural information on intermediates like aziridinium ions. | researchgate.net |

| Gas Chromatography | Monitoring the consumption of volatile reactants or formation of products. | Reaction rates, determination of reaction order. | acs.org |

| Hammett Analysis | Studying the effect of substituents on reaction rates. | Understanding electronic effects in the transition state, elucidating the reaction mechanism. | chemrxiv.org |

| Integral Transformations | Mathematical analysis of kinetic data without direct fitting. | Unbiased determination of the number of rate-limiting steps and reconstruction of rate constant distributions. | nih.gov |

Experimental and Computational Elucidation of Reaction Mechanisms

A comprehensive understanding of the reaction mechanisms for 2-Aziridinemethanamine and its derivatives is achieved through the powerful synergy of experimental and computational chemistry. rsc.orgrsc.orgd-nb.info Experimental techniques provide macroscopic observables like reaction rates and product distributions, while computational methods offer a molecular-level picture of reaction pathways, transition states, and intermediates that are often too transient to be observed directly. rsc.orgmdpi.com

Experimental studies often involve:

Spectroscopic Analysis: Techniques like NMR are used to characterize stable molecules and, in some cases, isolate and identify reactive intermediates such as bicyclic aziridinium ions. researchgate.net

Kinetic Studies: As detailed previously, these experiments probe the reaction's rate dependence on various factors. acs.org

Stereochemical Analysis: Determining the stereochemical outcome (e.g., retention or inversion of configuration) provides crucial clues about the mechanism, such as whether it follows an SN1 or SN2 pathway. researchgate.netnih.gov

Computational studies, primarily using Density Functional Theory (DFT), complement these experiments by:

Mapping Potential Energy Surfaces: Calculations can trace the energetic landscape of a reaction, identifying the lowest energy pathways from reactants to products. nih.gov

Optimizing Geometries: The structures of reactants, intermediates, transition states, and products can be calculated, providing detailed geometric information. mdpi.comnih.gov

Calculating Activation Energies: The energy barriers for different potential pathways can be computed, allowing for predictions of reaction feasibility and selectivity that can be compared with experimental results. mdpi.com For example, DFT calculations have been used to rationalize the inertness of certain sulfonyl-protected aziridines in ring-opening reactions by showing they possess a high activation energy barrier. mdpi.com

Elucidating Transition State Nature: Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the intended reactants and products, while bond order analysis can reveal the synchronous or asynchronous nature of bond-breaking and bond-forming events. researchgate.net

This combined approach has been successfully applied to various aziridine transformations. For instance, in the rhodium-catalyzed intramolecular aziridination and ring-opening on a sugar template, DFT calculations showed that the reaction could proceed in a stepwise manner and that the aziridine ring-opening is a spontaneous process with a very small energy barrier. nih.gov Similarly, for the ring cleavage of aziridines by difluoroamine, DFT studies indicated a single-step, asynchronous concerted cleavage mechanism that explains the observed retention of stereochemistry. researchgate.net

Polymerization Chemistry of 2 Aziridinemethanamine and Aziridine Containing Monomers

Ring-Opening Polymerization (ROP) of Aziridine (B145994) Derivatives

Ring-opening polymerization is the principal method for synthesizing polymers from cyclic monomers like aziridines. The driving force for this process is the relief of ring strain inherent in the three-membered aziridine ring (approximately 111 kJ/mol for ethylene (B1197577) imine). rsc.org However, the polymerization behavior of aziridines is distinctly different from their oxygen analogs, epoxides, due to the presence and nature of the nitrogen atom. rsc.org

Anionic ring-opening polymerization (AROP) of aziridines is a powerful technique for producing well-defined, linear polyamines with controlled molecular weights and low dispersity. rsc.orguni-mainz.de Unlike unsubstituted aziridine, which does not undergo AROP due to the acidic N-H proton, this method requires the nitrogen to be protected with an electron-withdrawing "activating group." rsc.orgrsc.org

This activation serves two purposes: it removes the acidic proton that would terminate the anionic chain carrier, and it reduces the nucleophilicity of the nitrogen atoms within the resulting polymer backbone, thereby preventing side reactions like branching. researchgate.netnih.gov The most common activating groups are sulfonyl groups (e.g., tosyl, mesyl) and, more recently, tert-butyloxycarbonyl (BOC) groups. researchgate.netnih.gov

The mechanism begins with initiation by a strong nucleophile, often a deprotonated secondary sulfonamide formed in situ, which attacks one of the ring carbons of the activated aziridine monomer. rsc.orguni-mainz.de This ring-opening event generates a propagating sulfonamide anion (an azaanion). rsc.orgrsc.org The propagation proceeds through the sequential nucleophilic attack of this azaanion on subsequent monomer molecules. rsc.orgnih.gov In the absence of impurities, this process is a living polymerization, meaning there are no inherent termination steps. rsc.orguni-mainz.de

Table 1: Examples of Anionic Ring-Opening Polymerization of Activated Aziridines

| Monomer | Initiator/Base | Solvent | Temp. (°C) | Resulting Polymer | Dispersity (Đ) | Ref. |

|---|---|---|---|---|---|---|

| 2-methyl-N-tosylaziridine (TsMAz) | BnNHMs / KHMDS | DMF | 50 | Poly(TsMAz) | < 1.10 | researchgate.net |

| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | DMSO | 50 | Poly(MsMAz) | ~1.1 | researchgate.netrsc.org |

| tert-butyl aziridine-1-carboxylate (BocAz) | BnN(K)Ts | DMF | 50 | Poly(BocAz) | 1.12-1.21 | nih.gov |

Note: BnNHMs = N-benzyl methanesulfonamide, KHMDS = Potassium bis(trimethylsilyl)amide, BnN(K)Ts = Potassium salt of N-benzyl-p-toluenesulfonamide.

Cationic ring-opening polymerization (CROP) is the classic method for polymerizing aziridine and its N-alkylated derivatives. rsc.orguni-mainz.de This process is typically initiated by electrophiles, such as protonic acids or Lewis acids, which activate the monomer by protonating or coordinating to the aziridine nitrogen, forming a reactive aziridinium (B1262131) cation. mpg.deacs.org

Propagation occurs when a nucleophilic nitrogen from another monomer molecule attacks and opens the strained aziridinium ring. acs.orgresearchgate.net However, a key feature of the CROP of unsubstituted or N-alkylated aziridines is the formation of highly branched, often called hyperbranched, polymers. rsc.orgresearchgate.net This branching occurs because the secondary amine groups within the growing polymer chain are also nucleophilic and can attack the aziridinium ions at the chain ends or other monomer molecules. mpg.deresearchgate.net This process leads to a polymer structure containing primary, secondary, and tertiary amine groups with little control over the final molecular weight or architecture. rsc.orgresearchgate.net

For N-substituted aziridines, an irreversible termination reaction can also occur, where tertiary amines in the polymer backbone attack aziridinium ions to form stable, non-strained quaternary ammonium (B1175870) salts, which halts chain growth. rsc.orgacs.org

A more recent development in the controlled polymerization of activated aziridines is the use of metal-free organocatalysts. rsc.orgacs.org This approach offers a route to well-defined polyaziridines while avoiding potentially contaminating metal catalysts. rsc.org

N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the ROP of N-sulfonylated aziridines. rsc.orgrsc.org In this mechanism, the NHC, a strong base, deprotonates an initiator (typically an N-activated secondary amine), which then initiates the polymerization in a manner similar to AROP. rsc.orgutwente.nl This provides excellent control over the polymer's molecular weight and results in low dispersity. rsc.org

Organic superbases, such as phosphazenes (e.g., t-Bu-P4) and guanidines, have also been shown to be effective catalysts for the AROP of N-sulfonyl aziridines. acs.org The catalytic activity of these bases is directly proportional to their basicity, with stronger bases leading to faster and more controlled polymerizations. acs.org These organocatalyzed systems can produce well-defined poly(sulfonylaziridine)s with high molecular weights and narrow dispersities (Đ < 1.10). acs.org

Table 2: Organocatalysts for Ring-Opening Polymerization of N-Sulfonyl Aziridines

| Monomer | Catalyst | Initiator | Solvent | Temp. (°C) | Resulting Polymer | Dispersity (Đ) | Ref. |

|---|---|---|---|---|---|---|---|

| 2-methyl-N-tosylaziridine | 1,3-bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene (NHC) | N-hexyl-p-toluenesulfonylamine | THF | 50 | Poly(TsMAz) | < 1.10 | rsc.org |

| 2-methyl-N-tosylaziridine | t-Bu-P4 (phosphazene) | N-benzyl-p-toluenesulfonamide | THF | 25 | Poly(TsMAz) | < 1.10 | acs.org |

Controlled Polymer Architectures from Aziridine Monomers

The choice of polymerization mechanism is the determining factor in achieving a specific polymer architecture, be it branched or linear.

The synthesis of branched, or hyperbranched, polyamines like polyethylenimine (PEI) is the characteristic outcome of the cationic ring-opening polymerization of unsubstituted aziridine. rsc.orgchempedia.info The process, often initiated by acid catalysis, involves a complex series of reactions. mpg.deresearchgate.net

After initiation forms an aziridinium ion, propagation can proceed linearly for a few steps. researchgate.net However, the secondary amines present in the growing polymer backbone are strong nucleophiles. These amines compete with the monomer to attack the active aziridinium chain ends, leading to the formation of tertiary amine branch points. mpg.deresearchgate.net The result is an uncontrolled but highly branched structure with a statistical distribution of primary, secondary, and tertiary amines, typically in a ratio of approximately 1:2:1 for solution polymerization. rsc.org This architecture is crucial for applications such as chelation and gene delivery. rsc.org

The creation of linear polyamines from aziridine monomers is a more complex, multi-step process that relies on the principles of living anionic polymerization. researchgate.netacs.org Direct polymerization of aziridine does not yield linear structures. google.com Instead, a "protecting/activating group" strategy is employed.

The synthesis begins with the living anionic ring-opening polymerization of an N-activated aziridine, most commonly an N-sulfonylaziridine. researchgate.netgoogle.com As described in section 4.1.1, the electron-withdrawing sulfonyl group facilitates a controlled, living polymerization that prevents branching, yielding a linear poly(N-sulfonylaziridine). researchgate.netresearchgate.net

Following polymerization, a crucial deprotection step is required to remove the sulfonyl groups and reveal the desired linear polyamine structure, such as linear polyethylenimine (LPEI) or its derivatives. researchgate.netacs.org This desulfonylation step can be challenging and often requires harsh conditions, though milder methods are continually being developed. researchgate.net This synthetic route provides access to well-defined linear polyamines with predictable molecular weights and narrow dispersities, which is not possible via direct cationic polymerization. acs.orggoogle.com An alternative, though indirect, route to LPEI involves the CROP of 2-oxazolines followed by hydrolysis of the resulting poly(2-oxazoline). rsc.orgacs.org

Functional Polymer Synthesis via Aziridine ROP

The ring-opening polymerization (ROP) of aziridine-containing monomers is a versatile method for creating functional polymers with tailored properties. This approach allows for the incorporation of specific chemical functionalities into the polymer backbone or as pendant groups, enabling the development of materials for a wide range of applications.

Precision Synthesis of Polysiloxanes Incorporating Aziridine Moieties

The integration of aziridine functionalities into polysiloxane backbones offers a pathway to novel materials that combine the desirable properties of silicones, such as flexibility and thermal stability, with the reactive potential of the aziridine ring. korea.ac.kr

One strategy involves the platinum-catalyzed hydrosilylation of an aziridine-containing molecule onto a polysiloxane backbone. korea.ac.kr This method preserves the optical transparency and elasticity of the original polydimethylsiloxane (B3030410) (PDMS) while introducing aziridine groups that can undergo subsequent chemoselective and regiospecific ring-opening reactions. korea.ac.kr This post-polymerization modification allows for the tailoring of the polymer's properties on a molecular level. korea.ac.kr

The development of organocatalytic ROP has provided a powerful tool for the precision synthesis of polysiloxanes. nih.gov However, challenges remain due to the polarity mismatch between the highly polar initiators and the nonpolar monomers and polymers, as well as the potential for scrambling reactions. nih.gov Synergistic binary organocatalysis systems are being explored to overcome these challenges and produce well-defined polysiloxanes with controlled molecular weights and narrow dispersities. nih.gov

Another approach focuses on the synthesis of N-sulfonyl-activated aziridines, which can undergo anionic ring-opening polymerization (AROP) to form linear polysulfonylaziridines. mdpi.comresearchgate.net The electron-withdrawing sulfonyl group activates the aziridine ring for AROP and deactivates the nitrogen lone pairs in the resulting polymer, preventing branching. mdpi.com While this method allows for the synthesis of linear polymers, the subsequent removal of the sulfonyl groups can be challenging. mdpi.com Research has also explored the use of other activating groups, such as tert-butyloxycarbonyl (BOC), which can also facilitate the AROP of aziridines and can be removed under acidic conditions to yield linear polyethyleneimine. mdpi.com

The table below summarizes key aspects of different synthetic strategies for incorporating aziridine moieties into polysiloxanes.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Hydrosilylation | Platinum-catalyzed addition of aziridine to a polysiloxane backbone. korea.ac.kr | Preserves bulk properties of PDMS; allows for post-polymerization modification. korea.ac.kr | Requires a catalyst; may not be suitable for all applications. |

| Organocatalytic ROP | Use of organic catalysts for the ROP of cyclic siloxanes. nih.gov | Potential for precise control over polymer architecture. nih.gov | Polarity mismatch and scrambling reactions can be problematic. nih.gov |

| Anionic ROP of Activated Aziridines | Polymerization of N-sulfonyl or N-BOC activated aziridines. mdpi.comresearchgate.net | Produces linear polymers; prevents branching. mdpi.com | Deprotection of the activating group can be difficult. mdpi.com |

Polymer-Drug Conjugates through Prodrug Monomer Polymerization

The direct polymerization of prodrug monomers containing an aziridine ring represents an innovative approach to the synthesis of polymer-drug conjugates. nih.gov This method involves designing "all-in-one" monomers that consist of a polymerizable cyclic group, a cleavable linker, and a drug molecule. nih.gov The ring-opening polymerization of these monomers leads to the formation of a biodegradable polymer backbone with pendant drug molecules. nih.gov

This strategy offers several advantages over traditional methods of conjugating drugs to pre-formed polymers. It allows for the synthesis of well-defined polymer prodrugs that can self-assemble into nanoparticles and release the drug in response to a specific physiological stimulus. nih.gov Furthermore, this approach is compatible with a diverse range of drug molecules and allows for the copolymerization of different drugs with high conversion rates. nih.gov

The design of the linker between the polymer backbone and the drug is crucial for controlling the drug release profile. longdom.org The linkage should be stable in circulation but cleavable under specific conditions at the target site, such as enzymatic action or changes in pH. longdom.orgnih.gov

The table below outlines the components of the prodrug monomer approach and their respective functions.

| Monomer Component | Function | Significance |

| Polymerizable Cyclic Group (e.g., Aziridine) | Forms the polymer backbone through ROP. nih.gov | Determines the physical and chemical properties of the resulting polymer carrier. |

| Cleavable Linker | Connects the drug to the polymer backbone. nih.govlongdom.org | Enables controlled release of the drug at the target site. nih.govlongdom.org |

| Drug Molecule | The therapeutic agent. nih.gov | The active component that is delivered to the target. |

This "monomer-first" approach provides a versatile platform for the development of advanced drug delivery systems with precise control over the polymer architecture and drug loading. nih.gov

Advanced Applications and Transformative Methodologies Involving 2 Aziridinemethanamine

2-Aziridinemethanamine as a Chiral Building Block in Complex Organic Synthesis

2-Aziridinemethanamine and other chiral aziridines are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the strained three-membered ring, which allows for selective ring-opening reactions to produce a variety of functionalized amines. This high reactivity, combined with the presence of a chiral center, makes them ideal starting points for constructing intricate molecular architectures with specific stereochemistry.

The "chiral pool" synthesis approach often utilizes naturally occurring chiral compounds like amino acids and carbohydrates as starting materials. buchler-gmbh.com Similarly, synthetically derived chiral building blocks like 2-aziridinemethanamine offer a strategic advantage by providing a pre-defined stereocenter that can be incorporated into the final target molecule. This eliminates the need for complex asymmetric synthesis steps later in the synthetic sequence, often leading to more efficient and cost-effective processes.

Role in Stereoselective Construction of Complex Organic Scaffolds

The primary role of 2-aziridinemethanamine in stereoselective synthesis is to introduce a specific stereocenter into a molecule. The aziridine (B145994) ring can be opened by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds with predictable stereochemical outcomes. This control over stereochemistry is crucial in the synthesis of bioactive molecules, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Recent advancements have focused on developing highly stereoselective methods for the synthesis of complex molecules using aziridine-containing building blocks. For instance, zinc(II)-mediated glycosylation has been developed for the stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkages, a key structural motif in the capsular polysaccharide of Acinetobacter baumannii. rsc.org This method demonstrates the precise control that can be achieved when incorporating azido-functionalized building blocks, which are precursors to amines.

Furthermore, copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes has been developed to synthesize aziridines with multiple chiral centers in a single step. rsc.org This method utilizes a chiral sulfinamide group that acts as both a nucleophile and a chiral directing group, affording a variety of substituted aziridines with high diastereoselectivity. rsc.org Such methodologies highlight the potential for creating complex chiral scaffolds from simple starting materials.

Strategic Integration into Multi-Step Synthetic Pathways

The concept of "integrated flow processing" is also transforming multi-step synthesis. d-nb.info Continuous flow chemistry allows for the sequential execution of multiple reaction steps in a continuous stream, which can improve reaction efficiency, safety, and scalability. d-nb.info The modular nature of flow systems is well-suited for incorporating building blocks like 2-aziridinemethanamine, where the initial ring-opening reaction can be followed by subsequent transformations in a seamless process.

Biocatalysis is another powerful tool that can be integrated into multi-step syntheses involving aziridine-derived intermediates. pharmafeatures.comfrontiersin.org Enzymes can perform highly selective transformations, such as the creation of chiral centers, under mild reaction conditions. pharmafeatures.com The combination of chemical synthesis using chiral building blocks and enzymatic transformations offers a powerful approach to constructing complex molecules with high precision. frontiersin.org

Electrochemical Transformations Involving 2-Aziridinemethanamine

Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, offering an alternative to traditional chemical oxidants and reductants. nih.govrsc.org Electrochemical methods can enable novel reactivity and selectivity, often under mild conditions. rsc.org In the context of aziridine chemistry, electrosynthesis provides a unique platform for the formation and transformation of these strained heterocycles.

Electrosynthesis of Organic Compounds Utilizing Aziridine Reactivity

The electrosynthesis of aziridines often involves the oxidative coupling of alkenes and amines. researchgate.net A novel electrochemical approach allows for the transformation of unactivated alkenes into a metastable, dicationic intermediate that subsequently reacts with primary amines to form N-alkyl aziridines. nih.govresearchgate.net This method is advantageous because it decouples the oxidative activation of the alkene from the aziridination step, enabling the use of a wide range of commercially available and oxidatively sensitive amines. nih.govresearchgate.net

Electrochemical flow reactors have further enhanced the practicality of aziridine synthesis, allowing for short reaction times, high yields, and a broad substrate scope. researchgate.netresearchgate.net In some setups, the hydrogen gas generated at the cathode can be used in a subsequent step to reduce the aziridine, yielding the corresponding hydroaminated product in a two-step, one-pot process. researchgate.netchemrxiv.org

An electrochemical oxidative dehydrogenative C(sp³)–H amination reaction has also been reported for the construction of trans-2,3-disubstituted aziridines. acs.org This method avoids the use of external oxidants and generates only hydrogen gas as a byproduct, highlighting the green credentials of electrosynthesis. acs.org

| Electrochemical Aziridination Method | Key Features | Advantages |

| Oxidative Coupling of Alkenes and Amines | Generation of a dicationic alkene intermediate. nih.govresearchgate.net | Broad scope of N-alkyl aziridines, use of sensitive amines. nih.govresearchgate.net |

| Electrochemical Flow Synthesis | Utilizes continuous flow reactors. researchgate.netresearchgate.net | Short reaction times, high yields, scalability. researchgate.netchemrxiv.org |

| Oxidative Dehydrogenative C(sp³)–H Amination | Intramolecular cyclization. acs.org | Avoids external oxidants, generates H₂ as a byproduct. acs.org |

Mechanistic Insights into Electrochemical Aziridine Reactions

Understanding the mechanism of electrochemical aziridination is crucial for optimizing reaction conditions and expanding the scope of the methodology. Cyclic voltammetry and density functional theory (DFT) calculations are often employed to elucidate the reaction pathways. chemrxiv.org

In the electrochemical aziridination of unactivated alkenes, two plausible mechanisms have been proposed. nih.gov One involves the simultaneous oxidation of the sulfonamide (nitrogen source) and the alkene at the anode. This generates an N-centered radical and an alkene radical cation, which then undergo a radical/radical cation cross-coupling followed by intramolecular cyclization to form the aziridine. nih.gov

An alternative mechanism suggests that the alkene is preferentially oxidized to its radical cation, which then reacts with the sulfonamide via nucleophilic attack. The resulting radical intermediate is then transformed into the aziridine through oxidative deprotonation. nih.gov The prevailing mechanism can depend on the specific substrates and reaction conditions.

The use of organo-mediators in electrochemical transformations is another area of active research. rsc.org These mediators facilitate outer-sphere electron transfer between the electrode and the substrate, which can prevent overoxidation or reduction, enhance selectivity, and mitigate electrode passivation. rsc.org

Design of Ligands Featuring Aziridine Units

The design of chiral ligands is central to the field of asymmetric catalysis. Ligands containing aziridine units are a relatively new class of structures that have shown promise in various metal-catalyzed reactions. The inherent strain and chirality of the aziridine ring can impart unique steric and electronic properties to the resulting metal complexes.

The synthesis of new chiral 3-amino-2H-azirines has been reported, and these compounds have been used to form palladium complexes. nih.gov The crystal structure of one such complex revealed that the palladium atom is coordinated by a pair of diastereomeric aziridine ligands. nih.gov This demonstrates the potential for creating a well-defined chiral environment around a metal center, which is a prerequisite for enantioselective catalysis.

The development of novel ligand frameworks is often driven by the need to solve specific synthetic challenges. For example, in the Ni-catalyzed cross-coupling of aziridines to generate quaternary carbon centers, the choice of an electron-deficient olefin (EDO) ligand was found to be critical for promoting the desired Csp³–Csp³ bond formation over competing side reactions like β-hydride elimination. acs.org

The rational design of ligands has also been instrumental in the development of silver-catalyzed enantioselective C–H bond amination reactions. nih.gov By systematically modifying the structure of bis(oxazoline) (BOX) ligands, researchers were able to develop a catalyst that could effectively differentiate between prochiral protons in the enantiodetermining step, leading to high enantioselectivity. nih.gov

The principles of ligand design are constantly evolving, with new chiral scaffolds being developed to address the increasing complexity of modern synthetic targets. oup.com The incorporation of aziridine units into these scaffolds represents a promising avenue for the discovery of new and highly effective asymmetric catalysts.

Coordination Chemistry of 2-Aziridinemethanamine-Based Ligands

2-Aziridinemethanamine, also known as 2-(aminomethyl)aziridine, and its derivatives are effective ligands in coordination chemistry. nowgonggirlscollege.co.in Their ability to act as bidentate ligands, coordinating to a metal center through both the aziridine nitrogen and the aminomethyl nitrogen, allows for the formation of stable five-membered chelate rings. jst.go.jpncert.nic.in This chelation is a fundamental aspect of their coordination behavior. nsu.ru

The coordination of these ligands to metal ions like platinum(II) and palladium(II) has been studied extensively. rsc.orguni-muenchen.de For instance, the reaction of 2-aminomethylaziridine (azida) with platinum(II) salts yields complexes such as [Pt(azida)Cl₂]. jst.go.jp Spectroscopic and X-ray crystal structure analyses of these complexes reveal specific conformational details. The fused three-membered aziridine ring and the five-membered chelate ring adopt a conformation where the alkyl groups extend axially from the five-membered ring. jst.go.jp The chelate ring formed by the aziridine ligand is noted to be more planar compared to those formed by analogous ligands with larger rings, such as 2-aminomethylazetidine. jst.go.jp

In some cases, metal-induced reactions can lead to the formation of new, more complex ligands. For example, the reaction of an aziridine complex with an excess of aziridine can result in an unexpected "aziridine dimerization," an insertion and ring-opening reaction that forms a bidentate N-(2-aminoethyl)aziridine ligand. rsc.orguni-muenchen.de This dimerized ligand can then coordinate to metal centers, as seen in the formation of complexes like trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂. rsc.orguni-muenchen.de

The geometry of the resulting coordination compounds is dictated by the metal's preferred coordination number and the nature of the ligands. kud.ac.in For many transition metal complexes, octahedral or square planar geometries are common. kud.ac.injocpr.com The specific geometry, in turn, influences the physical and chemical properties of the complex, including its potential catalytic activity and biological interactions. jst.go.jpresearchgate.net

Table 1: Selected Metal Complexes with Aziridine-Based Ligands

| Complex | Metal Ion | Ligand(s) | Observed Geometry | Reference |

| [Pt(azida)Cl₂] | Platinum(II) | 2-aminomethylaziridine (azida), Chloride | Square Planar | jst.go.jp |

| trans-(C₂H₄NC₂H₄NH₂-N,N′)₂Pd₂ | Palladium(II) | N-(2-aminoethyl)aziridine, Triflate | Square Planar | rsc.orguni-muenchen.de |

| [Cu(C₂H₄NC₂H₄NH₂-N,N′)₃]Cl₂ | Copper(II) | N-(2-aminoethyl)aziridine, Chloride | Octahedral | rsc.orguni-muenchen.de |

| [Cl(NHCH₂CMe₂)(C₆H₄CHMe₂NMe₂-C,N)Pd] | Palladium(II) | 2,2-dimethylaziridine, Cyclometallated amine, Chloride | Square Planar | rsc.orguni-muenchen.de |

Metal-Ligand Interactions in Catalytic Systems

The interaction between metal centers and aziridine-based ligands is crucial for catalysis. ias.ac.innih.gov Transition metal complexes containing these ligands can catalyze a variety of organic transformations, with the reactivity often centered on the strained aziridine ring. mdpi.comrsc.org The metal can act as a Lewis acid, activating the aziridine ring towards nucleophilic attack and ring-opening. mdpi.com

Palladium- and nickel-catalyzed reactions are prominent examples. mdpi.com The catalytic cycle often begins with the oxidative addition of the aziridine to a low-valent metal center, such as Pd(0) or Ni(0), forming a metallacyclobutane intermediate. mdpi.com This intermediate can then undergo further reactions, such as transmetallation or reductive elimination, to yield the final product and regenerate the catalyst. For example, palladium complexes can catalyze the cross-coupling of N-tosylaziridines with boronic acids. mdpi.com Similarly, nickel catalysts facilitate the cross-coupling between N-sulfonyl aziridines and organozinc reagents. mdpi.com

The nature of the ligand and the metal ion significantly influences the catalytic efficiency and selectivity of the system. researchgate.netmdpi.com Chiral-at-metal complexes, where the stereochemistry is defined at the metal center, can be used in asymmetric catalysis to achieve high enantiomeric excesses in the products. rsc.org The specific coordination environment, including the bite angle of the chelate, the electronic properties of the ligand, and the steric bulk around the metal, all play a role in determining the outcome of the catalytic reaction. rsc.org

Research has also explored the use of copper complexes in catalytic processes. Copper-catalyzed reactions, such as the aerobic oxidation of alcohols, can be facilitated by ligands capable of stabilizing the metal in different oxidation states. mdpi.com While direct catalytic applications of 2-aziridinemethanamine complexes are an emerging area, the principles derived from related aziridine systems provide a strong foundation for their development in catalysis. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Involving Aziridines

| Reaction Type | Catalyst System | Aziridine Substrate | Product Type | Reference |

| Cross-Coupling | Pd(0) / Boronic Acid | N-Tosylaziridines | Substituted Amines | mdpi.com |

| Negishi Alkylation | Ni(II) / Organozinc Reagent | N-Sulfonyl aziridines | Substituted Amines | mdpi.com |

| Ring-Opening C-N Cyclization | Pd-catalyst / Acrylonitriles | N-Tosyl aziridines | Tetrahydroquinolines | mdpi.com |

| Domino Reaction | Pd-catalyst / Iodophenol / Isocyanide | N-Tosylaziridines | 1,4-Benzoxazepines | mdpi.com |

Supramolecular Architectures Incorporating Aziridine Scaffolds

The aziridine ring, a strained three-membered heterocycle, serves as a unique building block in the construction of complex supramolecular architectures. chinesechemsoc.org These assemblies are formed and stabilized by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. rsc.orgnih.gov The incorporation of aziridine moieties into larger molecules can influence their self-assembly behavior, leading to the formation of well-defined structures like polymers, hydrogels, and nanofibers. rsc.orgrsc.orgbohrium.com

The inherent reactivity of the aziridine ring allows for post-assembly modification, while its structural features can direct the spatial arrangement of molecules. acs.org The ability to create genealogically directed structures, such as dendrimers, has been demonstrated through the exhaustive alkylation of core amines with activated aziridines like N-tosylaziridine. ethernet.edu.et This approach allows for the generation of highly branched, three-dimensional polymer architectures. rsc.org

Principles of Molecular Recognition in Aziridine-Containing Systems

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is a key principle in supramolecular chemistry. nih.gov Aziridine-containing systems can be designed to participate in and probe these interactions. scispace.comdeakin.edu.au The nitrogen atom of the aziridine ring can act as a hydrogen bond acceptor, while N-H or other functional groups attached to the scaffold can serve as hydrogen bond donors.

The precise geometry and electronic properties of the aziridine scaffold can be tailored to achieve selective binding. For instance, aziridine scaffolds have been proposed for detecting and quantifying weak molecular interactions like hydrogen bonds. scispace.comdeakin.edu.au In more complex systems, such as the binding of inhibitors to enzymes, the aziridine moiety can be part of a larger molecule designed to fit into a specific binding pocket. acs.orgacs.org The ring's conformational rigidity and the potential for stereochemically defined substituents contribute to the specificity of recognition. nih.gov Furthermore, the ring-opening of aziridines by nucleophiles is a reaction that can be controlled by pre-organizing the molecules at interfaces, demonstrating a form of regioselective molecular recognition driven by self-assembly. ru.nl

Controlled Self-Assembly for Advanced Materials

The controlled self-assembly of molecules containing aziridine scaffolds is a powerful strategy for creating advanced materials with tailored properties. rsc.orgacs.org By programming molecules with specific interacting groups and structural features, researchers can direct their aggregation into predictable, higher-order structures. msleelab.org

One approach involves the use of block copolymers containing polyaziridine segments. rsc.org For example, amphiphilic block copolymers incorporating aziridines can be synthesized, which then self-assemble in solution to form nanostructures like micelles or vesicles. rsc.org Another strategy employs low molecular weight gelators (LMWGs) that include aziridine-derived components. For example, hydrogelators based on Fmoc-functionalized azapeptides have been shown to self-assemble into fibrous networks, entrapping water to form supramolecular hydrogels. rsc.org The driving forces for this assembly are primarily intermolecular hydrogen bonding and π-stacking interactions between aromatic moieties. rsc.org

Inverse vulcanization, a process that copolymerizes elemental sulfur with organic crosslinkers, has also been adapted for aziridine-containing monomers. acs.org A heterobifunctional monomer with both a vinyl group and an aziridine group can be copolymerized with sulfur. The high reactivity of the strained aziridine ring contributes to the formation of cross-linked polysulfide elastomers with properties such as self-healing and strong adhesion. acs.org

Fabrication of Ordered Nanostructures

The principles of self-assembly can be harnessed to fabricate highly ordered nanostructures from aziridine-containing components. msleelab.orgnih.gov This bottom-up approach allows for the construction of materials with precise control over shape and size at the nanoscale. msleelab.org

A successful strategy involves designing coil-rod-coil molecules where the rigid rod segment can be functionalized and the flexible coil segments drive the self-organization process. msleelab.org These molecules can assemble into various liquid crystalline phases, such as 2D hexagonal columnar or 3D bicontinuous cubic structures. msleelab.org If polymerizable groups are incorporated into the molecular design, subsequent polymerization within the ordered liquid crystalline state can lock in the nanostructure, creating robust organic nanomaterials. msleelab.org

The self-assembly process can also be guided by biological templates. Proteins, with their well-defined three-dimensional structures, can act as scaffolds to direct the assembly of functional nanoparticles into ordered architectures. nih.gov While not directly involving 2-aziridinemethanamine, this principle of templated assembly could be applied to nanoparticles functionalized with such ligands. Additionally, the aggregation of nanoparticles within a matrix of self-assembled polymeric chains can lead to various nanostructures, including rod-like assemblies and interlocked crystalline phases, demonstrating how the interplay between different components can generate complex, ordered materials. aps.org Chitosan nanofibers loaded with steroidal aziridines have also been fabricated through electrospinning, creating a non-woven mat of ordered fibers for potential drug delivery applications. mdpi.com

Computational and Theoretical Insights into 2-Aziridinemethanamine Remain Unexplored

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical studies and quantum mechanical calculations for the compound 2-Aziridinemethanamine are not available in published research. Consequently, the detailed analysis requested for this specific molecule cannot be provided at this time.

The field of computational chemistry relies on existing research to detail the electronic structure, molecular properties, and spectroscopic signatures of a compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for these investigations. Analyses including Frontier Molecular Orbital (HOMO-LUMO) theory, electrostatic potential mapping, and the calculation of theoretical vibrational frequencies provide deep insights into a molecule's reactivity and characteristics.

However, for an article to be generated on these topics for 2-Aziridinemethanamine, the foundational research—quantum mechanical calculations performed directly on this molecule—must first be conducted and published by the scientific community. Without such studies, a detailed, data-driven article that adheres to the requested scientific accuracy and depth is not possible.

Future research by theoretical and computational chemists may address this gap, at which point a thorough analysis based on the specified outline could be completed.

Computational Chemistry and Theoretical Studies of 2 Aziridinemethanamine

Solvation Models in Theoretical Calculations

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational solvation models are used to account for these effects in theoretical calculations ox.ac.uk. These models can be broadly categorized into two types: implicit and explicit.

Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and can provide a good approximation of bulk solvent effects.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally much more expensive due to the increased number of atoms.